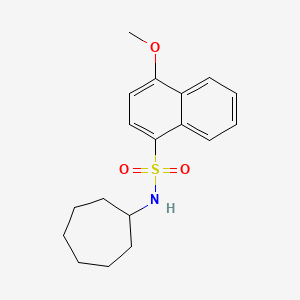

N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-22-17-12-13-18(16-11-7-6-10-15(16)17)23(20,21)19-14-8-4-2-3-5-9-14/h6-7,10-14,19H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUPODBUDVRYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 4-methoxynaphthalene followed by the introduction of the cycloheptyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

- Key Difference : Cyclohexyl vs. cycloheptyl substituent.

- Impact : The cycloheptyl group introduces greater steric bulk and flexibility compared to the six-membered cyclohexyl ring. This may enhance lipophilicity (predicted logP increase by ~0.5 units) and reduce aqueous solubility. The larger ring size could also affect binding to biological targets, such as enzymes or receptors, by altering van der Waals interactions .

N-cycloheptyl-4-methylbenzenesulfonamide

- Key Difference : Benzene vs. naphthalene core; methyl vs. methoxy substituent.

- The methyl group, being less polar than methoxy, increases logP (predicted +0.3) and decreases solubility. This highlights the role of aromatic systems in modulating hydrophobicity and intermolecular interactions .

N-(4-aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide

- Key Difference: Amino group on naphthalene vs. cycloheptyl on sulfonamide.

- However, the absence of a bulky N-substituent (e.g., cycloheptyl) may reduce membrane permeability compared to the target compound .

Physicochemical Properties (Theoretical Predictions)

| Compound Name | Aromatic System | N-Substituent | Substituent Position | Molecular Weight (g/mol) | Predicted logP | Solubility (H2O, mg/mL) |

|---|---|---|---|---|---|---|

| N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide | Naphthalene | Cycloheptyl | 4-methoxy | ~357 | 3.8 | <0.1 |

| N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide | Naphthalene | Cyclohexyl | 4-methoxy | ~343 | 3.3 | 0.2–0.5 |

| N-cycloheptyl-4-methylbenzenesulfonamide | Benzene | Cycloheptyl | 4-methyl | ~297 | 4.1 | <0.05 |

| N-(4-aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide | Benzene | 4-aminonaphthalen-1-yl | 4-methoxy | ~368 | 2.9 | 1.0–2.0 |

Notes:

- logP : Calculated using fragment-based methods (e.g., XLogP3).

- Solubility : Estimated based on polarity and substituent effects. Methoxy improves solubility slightly compared to methyl .

Biological Activity

N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a naphthalene ring. The synthesis of this compound typically involves the reaction of 4-methoxynaphthalene with cycloheptyl amine and subsequent sulfonation processes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various sulfonamide compounds found that many displayed promising in vitro antimicrobial activity against a range of bacterial strains. The mechanism of action often involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is crucial for DNA synthesis in bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for further development as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The mechanism appears to involve induction of apoptosis and inhibition of cell migration.

Case Study: Inhibition of Cancer Cell Growth

In a study assessing the effect of this compound on cancer cell lines, significant reductions in cell viability were observed:

- MDA-MB-231 Cells : The compound reduced cell viability by 70% at a concentration of 20 µM.

- HT-29 Cells : A similar reduction in viability was noted, indicating potent anticancer activity.

Q & A

Q. What are the key structural features and physicochemical properties of N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide that influence its reactivity and interactions in biological systems?

- Methodological Answer : The compound features a naphthalene core substituted with a methoxy group at position 4 and a sulfonamide group at position 1, linked to a cycloheptyl moiety. Key properties include:

- Planar naphthalene ring : Enhances π-π stacking with aromatic residues in enzymes/receptors .

- Methoxy group : Increases electron density, affecting redox behavior and hydrogen-bonding capacity .

- Sulfonamide group : Imparts acidity (pKa ~10–11) and hydrogen-bond donor/acceptor properties, critical for binding interactions .

- Cycloheptyl group : Modulates lipophilicity and steric effects, influencing membrane permeability .

Characterization: Use NMR (¹H/¹³C) to confirm substituent positions, IR for sulfonamide S=O stretches (~1350 cm⁻¹), and HPLC for purity assessment .

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

- Methodological Answer : A typical multi-step synthesis involves:

Sulfonation : Treat 4-methoxynaphthalene with chlorosulfonic acid to form 4-methoxy-1-naphthalenesulfonyl chloride.

Amidation : React with cycloheptylamine in anhydrous THF at 0–5°C to prevent hydrolysis .

Optimization:

- Solvent : Use DMF for polar intermediates or dichloromethane for acid-sensitive steps.

- Catalysts : Triethylamine to neutralize HCl byproducts.

- Yield Improvement : Recrystallize from ethanol/water (70:30) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

| Technique | Purpose | Key Observations | References |

|---|---|---|---|

| ¹H NMR | Confirm substituent positions | Methoxy singlet (~δ 3.8 ppm), cycloheptyl multiplet (~δ 1.5–2.2 ppm) | |

| IR | Identify functional groups | S=O stretches (~1350 cm⁻¹), NH bend (~1550 cm⁻¹) | |

| HPLC | Purity assessment | Retention time matching to standards, >98% purity threshold |

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Parameters : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model frontier orbitals and electrostatic potentials .

- Key Insights :

- HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity.

- Sulfonamide’s electron-withdrawing effect reduces naphthalene’s aromaticity, increasing electrophilic substitution susceptibility .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

- In vitro/In vivo Cross-Validation : Perform dose-response assays (e.g., IC₅₀) across multiple cell lines and animal models .

- Structural Analog Comparison : Test derivatives (e.g., replacing cycloheptyl with cyclopentyl) to isolate moiety-specific effects .

- Assay Conditions : Control pH (sulfonamide’s acidity affects binding) and use standardized protocols (e.g., ATP-based kinase assays) .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

- Methodological Answer :

- Salt Formation : Prepare sodium sulfonate salts to enhance aqueous solubility .

- Prodrug Design : Link cycloheptyl via ester bonds for hydrolytic activation in vivo .

- Nanoformulation : Use liposomal encapsulation (particle size <200 nm) to improve circulation time .

Q. How do structural modifications impact the compound’s toxicological profile?

- Methodological Answer :

| Modification | Toxicological Effect | Evidence |

|---|---|---|

| Methoxy → Hydroxy | Increased hepatotoxicity (Phase II metabolism) | |

| Cycloheptyl → Smaller alkyl | Reduced nephrotoxicity (lower logP) | |

| Testing: Conduct Ames test (mutagenicity) and measure ALT/AST levels in rodent models . |

Data Contradiction Analysis

Q. Conflicting reports on CYP450 inhibition: How to design experiments to clarify mechanisms?

- Methodological Answer :

- Enzyme Source : Use human liver microsomes vs. recombinant CYP isoforms (e.g., CYP3A4) to identify isoform-specific effects .

- Inhibitor Cocktails : Co-administer ketoconazole (CYP3A4 inhibitor) to assess competitive binding .

- Metabolite Profiling : LC-MS/MS to detect sulfonamide oxidation products (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.